N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide
Description
N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-8(6-1-9-11-14-6)10-7-4-2-13-3-5(4)7/h1,4-5,7H,2-3H2,(H,10,12)/t4-,5+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIONNVJPOTPPO-VAPWPJCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NC(=O)C3=CN=NS3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NC(=O)C3=CN=NS3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the thiadiazole and carboxamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control the addition of reagents and the maintenance of reaction conditions is crucial to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents, acids, or bases depending on the specific substitution reaction desired.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]thiadiazole-5-carboxamide: shares similarities with other bicyclic compounds that contain thiadiazole and carboxamide groups.
This compound: can be compared to other thiadiazole derivatives, which may have different substituents or variations in the bicyclic core.
Uniqueness
The uniqueness of N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]thiadiazole-5-carboxamide lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
